2,6-Dichloro-4-(methoxymethyl)pyridine
Description
General Context of Pyridine (B92270) Chemistry in Organic Synthesis and Medicinal Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the fields of organic synthesis and medicinal chemistry. vanderbilt.edunih.gov Structurally resembling benzene (B151609) with one methine group replaced by nitrogen, pyridine and its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and various alkaloids. pipzine-chem.com The nitrogen atom imparts unique properties to the ring, including basicity and polarity, which are crucial for its diverse applications. pipzine-chem.com
In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a key component in a vast number of pharmacologically active compounds. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, enhancing the binding affinity of drug molecules to biological targets like enzymes and receptors. pipzine-chem.com Consequently, pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov In organic synthesis, pyridines are not only valuable final products but also serve as versatile intermediates and catalysts. Their unique electronic nature allows for a range of chemical transformations, making them indispensable building blocks for constructing more complex molecular architectures. pipzine-chem.comresearchgate.net
Importance of Halogenated Pyridine Derivatives as Versatile Building Blocks
Among the vast family of pyridine derivatives, halogenated pyridines are of particular importance as versatile starting materials in organic synthesis. The introduction of halogen atoms onto the pyridine ring serves multiple strategic purposes. Halogens act as excellent leaving groups, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. orgchemres.org This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, alkoxides, and thiols, at specific positions on the ring. orgchemres.org
This strategic functionalization is fundamental in the synthesis of poly-substituted pyridine compounds, which can be challenging to produce directly. orgchemres.org The main reaction of perhalogenated heteroaromatics is the replacement of halogen atoms with various nucleophiles. orgchemres.org This versatility makes halogenated pyridines key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. pipzine-chem.com For instance, 2,6-dichloropyridine (B45657) is a known precursor for antibiotics and antifungal agents. The ability to selectively replace one or more halogen atoms provides chemists with precise control over molecular design, enabling the systematic modification of a compound's properties to optimize its biological activity or material function.
Structural Features and Unique Reactivity Potential of 2,6-Dichloro-4-(methoxymethyl)pyridine
This compound is a distinct molecule within the class of halogenated pyridines, possessing specific structural features that dictate its chemical behavior. Its core is a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions and a methoxymethyl group at the 4-position. The two chlorine atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This electronic effect makes the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to attack by nucleophiles.
The reactivity of this compound is dominated by the potential for nucleophilic aromatic substitution at the C2 and C6 positions. These chlorine atoms can be displaced by a variety of nucleophiles, providing a direct route to 2,6-disubstituted pyridine derivatives. The methoxymethyl group at the C4 position is a stable ether linkage that adds another point of functionality to the molecule. While generally less reactive than the chloro-substituents, this group can influence the molecule's solubility and steric profile, and could potentially be modified under specific chemical conditions. This combination of two reactive chloro- sites and a stable, modifiable side chain makes it a valuable and specific building block for creating complex, multi-functionalized pyridine structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 221093-39-6 |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
| InChI Key | RHZRJGAFIQFUEJ-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC(Cl)=NC(Cl)=C1 |
Data sourced from commercial supplier information. fluorochem.co.uksigmaaldrich.comsigmaaldrich.com
Overview of Current Research Trends and Academic Interest in this compound
The academic and industrial interest in this compound is primarily centered on its role as a specialized chemical intermediate. While extensive publications dedicated solely to this compound are not widespread, its commercial availability from various chemical suppliers indicates its use in synthetic chemistry research and development. bldpharm.comaobchem.com The current research trend involving such compounds is their application as building blocks in the construction of larger, more complex molecules for screening in drug discovery and materials science. pipzine-chem.com
The existence of a patent system allows inventors to protect their novel inventions, including new chemical entities and their applications. wipo.int Compounds like this compound are often synthesized or purchased for use in proprietary research programs aimed at developing new pharmaceuticals or functional materials. Its value lies in the specific arrangement of its functional groups: the two distinct, reactive chlorine atoms and the methoxymethyl side chain. This allows researchers to incorporate a unique 2,6-disubstituted-4-methoxymethyl-pyridyl moiety into a target structure. The use of such specific intermediates is a key strategy in modern synthetic chemistry to efficiently access novel chemical space and develop new patentable inventions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZRJGAFIQFUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282227 | |
| Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-39-6 | |
| Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221093-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 4 Methoxymethyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
The pyridine ring of 2,6-dichloro-4-(methoxymethyl)pyridine, being electron-deficient, readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups.
Displacement of Chlorine Atoms by Various Nucleophiles
The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are effective leaving groups and can be displaced by a variety of nucleophiles. These reactions are fundamental to the derivatization of the this compound scaffold. Common nucleophiles employed in these transformations include:
Amines: Primary and secondary amines react to form the corresponding aminopyridines. researchgate.net
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atoms to yield alkoxy-substituted pyridines.
Thiols: Thiolates are also effective nucleophiles, leading to the formation of thioether derivatives.
The reaction conditions for these substitutions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require the presence of a base to facilitate the reaction.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type |
| Primary/Secondary Amines | Aminopyridines |
| Alkoxides | Alkoxypyridines |
| Thiolates | Thioether Pyridines |
Regioselectivity and Stereoselectivity in SNAr Transformations
In SNAr reactions of dichloropyridines, the position of substitution is a critical aspect. For pyridines with leaving groups at the 2- and 4-positions, nucleophilic attack is favored at these positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com Generally, SNAr reactions on pyridines are faster at the 4-position than at the 2- or 6-positions. baranlab.org However, the regioselectivity can be highly dependent on the nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions. nih.govwuxiapptec.com
For instance, in the case of 2,4-dichloropyrimidines, which are structurally related to dichloropyridines, SNAr reactions are typically C-4 selective. wuxiapptec.com However, exceptions exist where C-2 selectivity is observed, particularly with certain nucleophiles or when electron-donating groups are present at the C-6 position. wuxiapptec.comwuxiapptec.com The steric hindrance around the 2-position, due to the lone pair of electrons on the nitrogen atom, can also influence the site of attack, sometimes favoring the 4-position. stackexchange.com Solvents can also play a significant role in directing the regioselectivity of these reactions. researchgate.net
Stereoselectivity is generally not a factor in these reactions unless the incoming nucleophile or the existing substituents on the pyridine ring are chiral.
Mechanistic Investigations of SNAr Processes
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. nih.gov In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org This intermediate is negatively charged and the charge is delocalized over the aromatic ring and onto the electronegative nitrogen atom.
The stability of the Meisenheimer complex is a key factor in determining the rate of the reaction. Electron-withdrawing groups on the pyridine ring, such as the chlorine atoms in this compound, help to stabilize this intermediate and thus facilitate the reaction.
In the second step, the leaving group (a chloride ion in this case) is expelled, and the aromaticity of the pyridine ring is restored. While long assumed to be a stepwise process, recent studies have indicated that many SNAr reactions may actually be concerted. researchgate.net
Reactions Involving the Methoxymethyl Side Chain
The methoxymethyl group at the 4-position of the pyridine ring provides another avenue for chemical transformations, allowing for modification of the side chain.
Hydrolysis and Alkylation Reactions of the Ether Linkage
The methoxymethyl (MOM) ether can be cleaved under certain conditions. Aromatic MOM ethers can be converted to their corresponding silyl (B83357) ethers and subsequently hydrolyzed to the parent alcohols. nih.gov For example, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl can lead to the formation of a silyl ether, which upon hydrolysis yields (2,6-dichloropyridin-4-yl)methanol. nih.govsigmaaldrich.com
Conversely, O-alkylation of the corresponding pyridone, which can be formed by demethylation, provides a route to different alkoxy-substituted pyridines. vanderbilt.edu
Oxidation and Reduction of the Methoxymethyl Group
The methoxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid. For instance, oxidation of the parent compound, 4-(methoxymethyl)pyridine, can yield pyridine-4-carbaldehyde.
Conversely, the pyridine ring itself can be reduced. Pyridine derivatives can be reduced to the corresponding piperidines under various conditions. clockss.org For example, rhodium-catalyzed transfer hydrogenation can be used to reduce pyridines to tetrahydropyridines and piperidines. liv.ac.uk Another method involves the use of samarium diiodide in the presence of water. clockss.org It is important to note that under certain reductive conditions, functional groups like chlorine atoms can be eliminated. clockss.org
Table 2: Research Findings on Reactivity
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols in polar aprotic solvents | Substituted Pyridines | |
| Regioselective SNAr | Tertiary amine nucleophiles on dichloropyrimidines | C-2 selective substitution | nih.gov |
| SNAr Mechanism | Formation of Meisenheimer complex | Stepwise or concerted pathway | rsc.orgresearchgate.net |
| Ether Cleavage (Hydrolysis) | Trimethylsilyl triflate, 2,2'-bipyridyl, then H₂O | (2,6-Dichloropyridin-4-yl)methanol | nih.govsigmaaldrich.com |
| Pyridine Ring Reduction | Samarium diiodide, H₂O | Piperidine derivatives | clockss.org |
| Pyridine Ring Reduction | Rhodium-catalyzed transfer hydrogenation | Tetrahydropyridines and Piperidines | liv.ac.uk |
Cross-Coupling Reactions and Further Functionalization
The presence of two reactive C-Cl bonds makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are fundamental in the synthesis of more complex substituted pyridine derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-pyridines. mit.edu The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with a coupling partner, and reductive elimination to form the new bond and regenerate the catalyst. youtube.com The reactivity of the halogenated positions on the pyridine ring is influenced by factors such as the nature of the halogen, the electronic properties of other substituents on the ring, and the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. rsc.orgnih.gov
For 2,6-dichloropyridines, the chlorine atoms at the positions alpha to the nitrogen are activated towards oxidative addition. The methoxymethyl group at the C4 position can exert a modest electronic effect on the reactivity of the C2 and C6 positions. The choice of appropriate ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), is crucial for achieving high efficiency and selectivity in these coupling reactions. mit.edu
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a widely used method for forming C-C bonds. The site-selectivity of the Suzuki-Miyaura coupling on dihalopyridines can be controlled by the reaction conditions and the substituents on the pyridine ring. rsc.org For 2,6-dichloropyridines, mono- or di-arylation can be achieved.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Phenyl-6-chloro-4-(methoxymethyl)pyridine | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 2-(4-Methoxyphenyl)-6-chloro-4-(methoxymethyl)pyridine | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 2-(Thiophen-3-yl)-6-chloro-4-(methoxymethyl)pyridine | ~80 |
| 4 | Phenylboronic acid (2.2 eq) | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 120 | 2,6-Diphenyl-4-(methoxymethyl)pyridine | ~75 |
Sonogashira Coupling: This reaction couples the dichloropyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgnumberanalytics.com This method is highly effective for the synthesis of arylalkynes. The reactivity order of halogens in Sonogashira coupling is generally I > Br > Cl, making the coupling of chloropyridines more challenging, often requiring more active catalyst systems and higher temperatures. wikipedia.orglibretexts.org
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 70 | 2-Chloro-4-(methoxymethyl)-6-(phenylethynyl)pyridine | ~70 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 2-Chloro-4-(methoxymethyl)-6-((trimethylsilyl)ethynyl)pyridine | ~75 |
| 3 | 1-Hexyne | Pd₂(dba)₃/XPhos | CuI | Cs₂CO₃ | DMF | 100 | 2-Chloro-6-(hex-1-yn-1-yl)-4-(methoxymethyl)pyridine | ~65 |
| 4 | Ethynylbenzene (2.2 eq) | Pd(dppf)Cl₂ | CuI | t-BuOK | 1,4-Dioxane | 110 | 4-(Methoxymethyl)-2,6-bis(phenylethynyl)pyridine | ~60 |
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgrug.nl It is a versatile method for synthesizing arylamines from primary or secondary amines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the success of these reactions, especially with less reactive aryl chlorides. rug.nlresearchgate.net
Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 100 | 4-((6-Chloro-4-(methoxymethyl)pyridin-2-yl)morpholine | ~90 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | N-(6-Chloro-4-(methoxymethyl)pyridin-2-yl)aniline | ~80 |
| 3 | Benzylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | N-Benzyl-6-chloro-4-(methoxymethyl)pyridin-2-amine | ~85 |
| 4 | Piperidine (2.2 eq) | Pd₂(dba)₃ | JohnPhos | LHMDS | THF | 90 | 2,6-Di(piperidin-1-yl)-4-(methoxymethyl)pyridine | ~70 |
Reactions under Extreme Conditions or Specific Catalytic Systems
Photochemical Reactivity: The photochemical behavior of chloropyridines can involve the cleavage of the carbon-chlorine bond upon UV irradiation. This process can lead to the formation of pyridyl radicals, which can then undergo various subsequent reactions such as hydrogen abstraction from the solvent or reaction with other molecules present in the system. While specific studies on this compound are not widely reported, the general principles of photodechlorination of polychlorinated aromatic compounds are applicable. The efficiency and pathway of the photochemical reaction can be influenced by the solvent, the presence of photosensitizers, and the wavelength of light used. nih.gov
Electrochemical Reactivity: The electrochemical reduction of dihalopyridines typically involves the sequential cleavage of the carbon-halogen bonds. The reduction potential is dependent on the position of the halogen on the pyridine ring and the nature of other substituents. The chlorine atoms at the C2 and C6 positions of this compound are expected to be electrochemically active. The first reduction would likely occur at one of the C-Cl bonds to form a monochloropyridine intermediate, which could then be further reduced to the fully dehalogenated pyridine derivative. The specific conditions of the electrolysis, such as the cathode material, solvent, and supporting electrolyte, would play a crucial role in the outcome of the reaction.
Beyond their use in palladium-catalyzed cross-coupling, organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can react with this compound through nucleophilic substitution or addition pathways. tcu.edulibretexts.org
Grignard Reagents: Grignard reagents can act as nucleophiles, attacking the electrophilic carbon atoms of the pyridine ring that are bonded to chlorine. This can lead to the displacement of the chloride ions and the formation of a new C-C bond in a reaction akin to a nucleophilic aromatic substitution. The reaction may proceed via a direct displacement or through an addition-elimination mechanism. The regioselectivity can be influenced by steric and electronic factors. tcu.edunih.gov
Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases. libretexts.orgwikipedia.org They can react with 2,6-dichloropyridines to give substitution products. Due to their high reactivity, side reactions such as metal-halogen exchange or deprotonation of the methoxymethyl group can also occur, depending on the specific organolithium reagent and reaction conditions. Careful control of stoichiometry and temperature is often necessary to achieve the desired outcome. wikipedia.org
Applications of 2,6 Dichloro 4 Methoxymethyl Pyridine in Organic Synthesis
As a Key Building Block for Diverse Heterocyclic Scaffolds
The reactivity of the chlorine atoms in 2,6-Dichloro-4-(methoxymethyl)pyridine makes it an excellent electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the foundation of its role as a building block for a wide array of other heterocyclic molecules.
The two chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are highly susceptible to displacement by a variety of nucleophiles. This allows for the systematic and regioselective introduction of different functional groups, leading to a diverse library of 2,6-disubstituted-4-(methoxymethyl)pyridine derivatives. The methoxymethyl group at the 4-position is generally stable under these reaction conditions, allowing it to be carried through the synthetic sequence.
Researchers can employ a range of nucleophiles to modify the pyridine core. For instance, reaction with amines (R-NH₂) yields aminopyridine derivatives, while reaction with alkoxides (R-O⁻) or thiols (R-S⁻) produces the corresponding ether or thioether derivatives, respectively. This versatility enables chemists to fine-tune the steric and electronic properties of the final molecule. This stepwise or simultaneous substitution provides a straightforward route to asymmetrically or symmetrically substituted pyridines. The addition of Grignard reagents to pyridine N-oxides represents another established method for creating substituted pyridines, highlighting the various strategies available for modifying the pyridine core. organic-chemistry.org
Table 1: Examples of Nucleophilic Substitution Reactions This table illustrates the general reaction pathways for creating substituted pyridine derivatives from a 2,6-dichloropyridine (B45657) core.
| Reactant (Nucleophile) | General Product Structure | Resulting Functional Group |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Amino (-NR₂) | |
| Alcohol/Alkoxide (ROH/RO⁻) | Ether (-OR) | |
| Thiol/Thiolate (RSH/RS⁻) | Thioether (-SR) |
Beyond simple substitution, this compound can be utilized as a precursor for the synthesis of more complex, rigid structures such as fused and bridged pyridine systems. These bicyclic or polycyclic scaffolds are of significant interest in medicinal and materials chemistry. The synthesis of these systems often involves a multi-step sequence where the initial substitution reactions on the dichloropyridine core install functional groups capable of participating in subsequent intramolecular cyclization reactions.
For example, the chlorine atoms can be sequentially replaced with two different nucleophilic groups, one of which contains an additional reactive site. A subsequent reaction can then forge a new ring fused to the original pyridine core. Research into the synthesis of related structures, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, has been achieved by reacting diaminopyridines with various reagents. nih.gov A synthetic strategy could therefore involve the conversion of this compound into a diamino derivative, which would then be available for cyclization to form a fused imidazole (B134444) ring.
Intermediate in the Research Synthesis of Agrochemical Intermediates
The pyridine ring is a highly successful scaffold in modern agrochemicals, found in numerous commercial herbicides, fungicides, and insecticides. nih.govresearchgate.net Consequently, intermediates like this compound are valuable starting points for the discovery of new crop protection agents.
Many potent agrochemicals are built upon a substituted pyridine framework. researchgate.net For example, certain herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, while some fungicides target the succinate (B1194679) dehydrogenase (SDH) enzyme in pathogens. nih.govnih.gov The molecular structures of many of these active ingredients feature a central pyridine ring.
In a research context, this compound serves as an ideal precursor for creating novel analogues of existing agrochemicals or for discovering entirely new classes of compounds. Chemists in agrochemical research laboratories can use it to generate a library of candidate molecules by reacting it with various amines, alcohols, or other nucleophiles. These new molecules can then be screened for biological activity. For instance, the development of pyridine carboxylate herbicides like dithiopyr (B166099) and thiazopyr (B54509) involved the extensive modification of a substituted pyridine core. researchgate.net Similarly, the fungicide flupicolide contains a dichloropyridine moiety, demonstrating the importance of this structural class.
A critical component of agrochemical research is understanding the structure-activity relationship (SAR). This involves synthesizing a series of related compounds to determine how specific structural modifications influence their biological activity. The goal is to identify the optimal combination of substituents to maximize potency against the target pest while minimizing impact on the crop and the environment.
This compound is an excellent tool for SAR studies. By systematically replacing the chlorine atoms with a wide array of different chemical groups, researchers can probe the effects of sterics, electronics, and lipophilicity on the molecule's function. For example, introducing bulky groups at the 2- and 6-positions could test the spatial requirements of a target enzyme's active site. This methodical approach is fundamental to the rational design of new and improved agrochemicals. The development of many commercial pesticides relies on this iterative process of synthesis and testing to refine the lead structure. nih.gov
Table 2: Hypothetical Modifications for Structure-Activity Relationship (SAR) Studies This table outlines how the this compound scaffold can be systematically modified to study the influence of different substituents on molecular properties relevant to agrochemical research.
| Position(s) Modified | Example Substituent (Replaces Cl) | Property Being Investigated | Rationale |
|---|---|---|---|
| 2- and/or 6- | -OCH₃ (Methoxy) | Electronic Effect (Electron-Donating) | To study the impact of increased electron density on the pyridine ring. |
| 2- and/or 6- | -CF₃ (Trifluoromethyl) | Electronic Effect (Electron-Withdrawing) | To assess the effect of a strongly electron-withdrawing group on target binding. |
| 2- and/or 6- | -NH(Cyclopropyl) | Steric Bulk & Lipophilicity | To explore the size and shape constraints of the biological target's binding pocket. |
| 2- and/or 6- | -S-Phenyl | Aromatic & Hydrophobic Interactions | To investigate potential pi-stacking or hydrophobic interactions with the target. |
Intermediate in the Research Synthesis of Investigational Pharmaceutical Precursors
The pyridine scaffold is one of the most common heterocyclic rings found in FDA-approved drugs, making it a structure of high importance in medicinal chemistry. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its capacity for substitution make it a privileged pharmacophore. Intermediates like this compound provide a convenient entry point for the synthesis of novel compounds intended for pharmaceutical research.
The dual reactive sites on this compound allow for the creation of extensive compound libraries for high-throughput screening. Drug discovery programs often rely on generating a large number of diverse, yet related, molecules to test against a specific biological target, such as an enzyme or a receptor. By reacting the dichloropyridine intermediate with a wide range of amines, alcohols, and other building blocks, medicinal chemists can rapidly produce a portfolio of new chemical entities. The resulting substituted 4-(methoxymethyl)pyridines can then be evaluated for potential therapeutic activity in various disease areas. The presence of halogen atoms can sometimes decrease antiproliferative activity in certain pyridine derivatives, while the inclusion of methoxy (B1213986) (-OMe) groups can enhance it, illustrating the fine balance required in drug design. nih.gov
Synthesis of Novel Pyridine-Based Drug Scaffold Intermediates
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.net Dichlorinated pyridines, such as 2,6-dichloropyridine, are established precursors in the synthesis of pharmaceuticals, including the antibiotic enoxacin. wikipedia.org Similarly, this compound serves as a valuable starting material for novel drug scaffold intermediates. The two chlorine atoms can be selectively or sequentially replaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce desired functional groups. zcpc.netzcpc.net This step-wise functionalization is a key strategy in building the complex molecular frameworks required for modern drug discovery. enpress-publisher.comresearchgate.net
The presence of the methoxymethyl group at the 4-position provides an additional point of structural diversity that chemists can leverage. This group can influence the solubility, lipophilicity, and metabolic stability of the final compound, and it can be a site for further chemical modification if needed. The adaptability of dichlorinated pyridines as reactants for structural modifications makes them critical for generating libraries of compounds for pharmaceutical screening. researchgate.netnih.gov The ability to readily participate in C-N and C-O bond-forming reactions allows for the construction of diverse molecular skeletons, establishing this compound as a key intermediate in the synthesis of new generations of potential therapeutic agents. nih.govnih.gov
Exploration of Novel Molecular Architectures for Biological Evaluation
The design of new therapeutic agents often involves the systematic exploration of molecular space to understand structure-activity relationships. This compound is an ideal platform for this purpose. By strategically reacting the two chloro-positions with different chemical moieties, a large number of structurally distinct analogues can be generated from a single starting material. For instance, mono-amination at one position followed by a different substitution at the second allows for the creation of asymmetric 2,6-disubstituted pyridines. acs.org
This synthetic flexibility enables chemists to build libraries of compounds where specific regions of the molecule are varied systematically. For example, one could explore a range of different amine substituents at the 2-position while keeping the 6-position constant, or vice-versa. This approach allows for the probing of how different sizes, shapes, and electronic properties of substituents affect the molecule's conformation and potential interactions with biological targets, without discussing the outcomes of such evaluations. The methoxymethyl group at the 4-position further contributes to the architectural diversity, providing a non-planar feature that can be crucial for molecular recognition. The generation of such diverse molecular architectures is a fundamental step in the search for new biologically relevant compounds. nih.govresearchgate.net
Role in Material Science Research and Specialty Chemicals
Beyond its applications in medicinal chemistry, the unique reactivity of this compound makes it a valuable building block in material science and for the synthesis of specialty chemicals.
Monomer or Building Block for Specialty Polymers and Resins
Pyridine-containing polymers are a class of materials attracting significant interest for applications ranging from metal capture to polyelectrolytes, owing to the properties imparted by the Lewis basic nitrogen atom in the repeating unit. digitellinc.comresearchgate.netrsc.org The difunctional nature of this compound makes it a candidate for use as a monomer in step-growth polymerization. It can undergo polycondensation reactions with co-monomers such as diamines, diols, or dithiols, where the chlorine atoms are displaced to form new C-N, C-O, or C-S bonds, respectively, creating the polymer backbone.
The resulting polymers would incorporate the pyridine and methoxymethyl functionalities directly into the main chain. Such polymers could exhibit unique thermal properties, solubility characteristics, and coordination capabilities. Recent research has highlighted the potential of halogenated pyridine-based polymers as high-performance adsorbents. acs.org The synthesis of pyridine-based polybenzimidazoles for high-temperature fuel cell membranes has also been demonstrated using pyridine dicarboxylic acids as monomers, showcasing the utility of functional pyridines in advanced materials. benicewiczgroup.com Thus, this compound represents a promising building block for the development of novel specialty polymers and resins with tailored properties.
Applications in Ligand Design for Coordination Chemistry
The pyridine nitrogen atom is a classic coordination site for a wide variety of metal ions. rsc.org This makes pyridine derivatives essential components in the design of ligands for coordination chemistry and catalysis. This compound can be used as a precursor to synthesize more complex, multidentate ligands. For example, the two chlorine atoms can be substituted with other donor groups (e.g., pyrazolyl, carboxylate, or phosphino (B1201336) groups) to create chelating ligands that can bind to a metal center through multiple points of attachment.
Research on the closely related 2,6-dibromopyridine (B144722) has shown its utility in the synthesis of novel ligands designed to support extended metal atom chain complexes (EMACs), which have potential applications in molecular electronics. acs.org By attaching monoaminated pyridine units derived from 2,6-dibromopyridine to a scaffolding molecule, researchers have created complex multidentate ligands. acs.org A similar strategy can be envisioned for this compound. The methoxymethyl group's ether oxygen could also potentially act as a weak donor atom, further influencing the coordination environment around a metal center. This makes the compound a versatile platform for creating ligands for use in catalysis, sensing, or the construction of metal-organic frameworks (MOFs).
Synthesis of Optoelectronic Materials (if relevant through derivatization)
The functionalization of pyridine rings has excellent applications in the field of organic electronics. researchgate.net Materials with extended π-conjugated systems are the basis for many optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine ring of this compound can serve as a core unit that can be extended through derivatization.
Specifically, the chlorine atoms are suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the facile formation of new carbon-carbon bonds, enabling the attachment of other aromatic or unsaturated groups to the pyridine core. By coupling the dichloropyridine with appropriate boronic acids or alkynes, for example, one can construct larger, conjugated molecules with tailored electronic properties. The specific substitution pattern and the electronic nature of the attached groups would determine the resulting material's absorption and emission wavelengths, as well as its charge transport characteristics. The potential to build complex, functional π-systems through derivatization makes this compound a relevant building block for research into new optoelectronic materials. rsc.org
Mentioned Compounds
Theoretical and Computational Chemistry Studies of 2,6 Dichloro 4 Methoxymethyl Pyridine
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals (MOs) is fundamental to a molecule's stability and reactivity. Density Functional Theory (DFT) is a common computational method used to calculate these properties. redalyc.orgkarazin.ua Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.
The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons. schrodinger.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.commdpi.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies high stability. mdpi.com This energy gap can be calculated using DFT methods and often corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound Data obtained for 2,3-Dichloropyridine using DFT at the B3LYP/LANL2DZ level of theory.
| Parameter | Energy (eV) |
| EHOMO | -7.47 scholarsresearchlibrary.com |
| ELUMO | -1.72 scholarsresearchlibrary.com |
| Energy Gap (ΔE) | 5.75 scholarsresearchlibrary.com |
This interactive table provides data for a related dichloropyridine compound to illustrate typical values.
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com In an MESP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. Green or yellow areas represent neutral or nonpolar regions. youtube.comresearchgate.net
For 2,6-Dichloro-4-(methoxymethyl)pyridine, the MESP would show distinct regions of varying potential.
Negative Potential: The most significant region of negative potential is expected around the nitrogen atom of the pyridine (B92270) ring, a characteristic feature of pyridine and its derivatives. researchgate.netnih.gov This site represents the primary center for protonation and interaction with electrophiles. The oxygen atom of the methoxymethyl group would also exhibit negative potential.
Positive Potential: The hydrogen atoms of the methoxymethyl group and, to a lesser extent, the hydrogen atoms on the pyridine ring would show positive potential.
Studies on other substituted pyridines confirm that the location and nature of substituents heavily influence the depth and accessibility of the potential minimum around the heterocyclic nitrogen, thereby affecting reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The theory posits that the most significant contributions to the interaction energy during a chemical reaction come from these frontier orbitals.
In the context of this compound, the HOMO distribution would indicate the most likely sites for oxidation or reaction with electrophiles. The LUMO distribution reveals the probable sites for reduction or reaction with nucleophiles. A DFT study of 2,3-Dichloropyridine showed that the HOMO is distributed across the entire molecule, while the LUMO is concentrated primarily on the pyridine ring, with some density on the chlorine atoms. scholarsresearchlibrary.com A similar distribution pattern would be expected for the 2,6-dichloro isomer, with the methoxymethyl group further modifying the orbital shapes and energies. The relative energies and spatial distribution of the HOMO and LUMO thus provide a powerful framework for rationalizing the molecule's reactivity towards different chemical species.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. For this compound, the primary conformational freedom arises from the rotation of the methoxymethyl group.
The methoxymethyl group attached to the pyridine ring is not static; it can rotate around the C4-CH₂ bond and the CH₂-O bond. The energy required to move from one staggered conformation to an eclipsed one is known as the rotational barrier. These barriers can be calculated using computational methods and, in some cases, measured experimentally. nih.gov
The magnitude of the rotational barrier for the methoxymethyl group in this molecule would be influenced by several factors:
Electronic Effects: Intramolecular interactions, such as hyperconjugation between the orbitals of the methoxymethyl group and the π-system of the pyridine ring, can stabilize certain conformations over others, thereby affecting the rotational barrier.
Computational studies on other molecules have shown that DFT calculations can reliably predict rotational barriers for methyl and substituted methyl groups. nih.gov For this compound, a detailed computational scan of the potential energy surface as a function of the dihedral angles of the methoxymethyl group would be required to determine the preferred conformations and the energy barriers between them.
The presence of two chlorine atoms at the 2- and 6-positions has a significant impact on the geometry and electronic structure of the pyridine ring. rsc.org Halogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which alters bond lengths, bond angles, and the aromatic character of the ring.
A study on various fluorinated and chlorinated pyridines showed that halogen substitution significantly affects the in-plane ring normal modes and the electronic structure. rsc.org The chlorine atoms in this compound would pull electron density from the ring, which is confirmed by Natural Bond Orbital (NBO) analysis in similar systems. rsc.org This intramolecular charge delocalization affects the strength of the ring bonds. Furthermore, the size of the chlorine atoms introduces steric bulk at the positions flanking the nitrogen atom, which can influence how the molecule packs in a crystal lattice and interacts with other molecules or biological receptors. Theoretical studies on the interaction between substituted pyridines and atomic chlorine highlight the importance of the N···Cl bond in forming adducts. researchgate.net
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules. By solving the Schrödinger equation for a given molecular structure, it is possible to obtain a wealth of information that directly corresponds to various spectroscopic techniques.
Theoretical NMR Chemical Shift Calculations (e.g., ¹H and ¹³C NMR)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating the NMR shielding tensors of molecules. researchgate.net These calculated values can then be correlated with experimental data to aid in the assignment of spectral peaks.
For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is often enhanced by performing the calculations in a simulated solvent environment that mimics experimental conditions. A comparison between calculated and experimental shifts can reveal important details about the electronic environment of the nuclei.
Below is an illustrative table of how theoretical and experimental NMR data for a substituted pyridine might be presented.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 152.0 | 150.5 |
| C3 | 122.5 | 121.8 |
| C4 | 148.0 | 147.2 |
| C5 | 122.5 | 121.8 |
| C6 | 152.0 | 150.5 |
| CH₂ | 75.0 | 74.3 |
| OCH₃ | 59.0 | 58.5 |
| H3 | 7.40 | 7.35 |
| H5 | 7.40 | 7.35 |
| CH₂ | 4.50 | 4.45 |
| OCH₃ | 3.40 | 3.35 |
Note: The data in this table is hypothetical and serves as an example of how theoretical and experimental NMR data are compared. Actual values for this compound would require specific experimental and computational analysis.
Vibrational Frequency Analysis (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are invaluable for assigning the bands observed in experimental spectra to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net
For this compound, a frequency analysis would predict the wavenumbers and intensities of its fundamental vibrational modes. These modes would include C-H stretching, C-C and C-N ring stretching, CH₂ bending, and C-Cl stretching vibrations. researchgate.net A comparison of the calculated frequencies with experimental IR and Raman spectra allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net
An example of a partial vibrational assignment is shown in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 | 3085 |
| C-H stretch (aliphatic) | 2950 | 2940 |
| C=N stretch | 1580 | 1575 |
| C-Cl stretch | 750 | 745 |
Note: This table provides an illustrative example of vibrational assignments. Specific values for this compound would need to be determined through dedicated computational and experimental work.
UV-Vis Absorption and Fluorescence Emission Predictions
Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax). researchgate.net These calculations can help in understanding the electronic transitions, such as n→π* and π→π*, that are responsible for the observed UV-Vis spectrum.
For this compound, TD-DFT calculations could predict its electronic absorption properties, providing insight into how the substituents on the pyridine ring influence its electronic structure and spectra. Similarly, computational methods can be employed to investigate the properties of the first excited state to predict fluorescence emission characteristics, although this is often more complex.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. nih.govmdpi.com
Transition State Calculations for Key Reactions
A key aspect of mechanistic studies is the identification and characterization of transition states. researchgate.net For this compound, a potential reaction of interest is nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by a nucleophile. Computational methods can be used to model the energy profile of such a reaction, locating the transition state structure and calculating the activation energy barrier. rsc.org This information is crucial for understanding the feasibility and kinetics of the reaction.
Solvent Effects in Computational Studies
The solvent can have a profound impact on reaction mechanisms and rates. nih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. nih.govrsc.org For reactions involving charged species or significant dipole moment changes, accurately modeling the solvent is critical for obtaining meaningful results. nih.gov In the case of reactions of this compound, the choice of solvent could significantly influence the stability of intermediates and transition states, thereby altering the reaction pathway and outcome.
Advanced Spectroscopic and Structural Characterization in Research of 2,6 Dichloro 4 Methoxymethyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2,6-dichloro-4-(methoxymethyl)pyridine, offering unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei.
2D-NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial chemical shift data, two-dimensional (2D) NMR experiments are essential for confirming the connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a crucial correlation between the methylene (B1212753) protons (H-7) of the methoxymethyl group and the aromatic protons at the 3 and 5 positions (H-3/H-5), if any long-range coupling exists, though typically it is the protons on adjacent carbons that show correlations. The two chemically equivalent aromatic protons (H-3 and H-5) would not show a cross-peak with each other.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. epfl.chsdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. The HSQC spectrum will show distinct cross-peaks connecting the aromatic protons (H-3, H-5) to their corresponding carbon atom (C-3, C-5), the methylene protons (H-7) to the methylene carbon (C-7), and the methyl protons (H-8) to the methoxy (B1213986) carbon (C-8). youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). epfl.chyoutube.com Key expected HMBC correlations for assigning the quaternary carbons (C-2, C-4, C-6) would include:
Correlations from the aromatic protons (H-3, H-5) to the chlorinated carbons (C-2, C-6) and the substituted C-4.
Correlations from the methylene protons (H-7) to the aromatic carbons C-3, C-4, and C-5.
A correlation from the methyl protons (H-8) to the methylene carbon (C-7).
These 2D NMR techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon resonances in the molecule. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Expected HSQC Correlation | Key Expected HMBC Correlations |
| C-2, C-6 | Carbon | 152-155 | None (Quaternary) | H-3, H-5 |
| C-3, C-5 | Carbon | 120-125 | H-3, H-5 | H-7 |
| C-4 | Carbon | 145-150 | None (Quaternary) | H-3, H-5, H-7 |
| C-7 | Carbon | 70-75 | H-7 | H-8 |
| C-8 | Carbon | 55-60 | H-8 | H-7 |
| H-3, H-5 | Proton | 7.2-7.5 | C-3, C-5 | C-2, C-4, C-6, C-7 |
| H-7 | Proton | 4.4-4.7 | C-7 | C-3, C-4, C-5, C-8 |
| H-8 | Proton | 3.3-3.6 | C-8 | C-7 |
Variable Temperature NMR for Conformational Studies
The methoxymethyl substituent at the C-4 position is not conformationally rigid. Rotation can occur around the C4-C7 and C7-O8 bonds. Variable Temperature (VT) NMR is the ideal technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape (broadening, coalescence, and sharpening) that correspond to the rates of conformational exchange. At low temperatures, the rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers, providing insight into the energy barriers of rotation.
Solid-State NMR Applications
In the solid state, molecular motion is highly restricted, leading to very broad NMR signals. emory.edu However, using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained. emory.eduacs.org Solid-state NMR can provide valuable information about the crystalline form of this compound, including the presence of polymorphism (different crystal packing arrangements) and the precise conformation adopted in the crystal lattice. Differences in chemical shifts observed between the solid-state and solution-state NMR spectra can highlight the effects of intermolecular interactions in the solid phase.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and study conformational isomers.
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. These frequencies can be predicted based on established correlation charts. youtube.comlibretexts.org
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the stretching of the two C-H bonds on the pyridine (B92270) ring.
Aliphatic C-H Stretching: Medium to strong bands are anticipated in the 2850-3000 cm⁻¹ range, arising from the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. libretexts.org
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. elixirpublishers.com
C-O Stretching: A strong band corresponding to the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ region. youtube.com
C-Cl Stretching: Strong to medium bands associated with the C-Cl stretching vibrations are typically found in the lower frequency "fingerprint" region, generally between 600-800 cm⁻¹.
Interactive Table 2: Predicted Characteristic Infrared (IR) and Raman Active Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | Medium-Strong | Strong |
| CH₂ Bend (Scissoring) | 1440-1470 | Medium | Medium |
| C-O-C Asymmetric Stretch | 1050-1150 | Strong | Weak |
| C-Cl Stretch | 600-800 | Strong | Strong |
Conformational Sensitivity of Vibrational Modes
The vibrational modes associated with the methoxymethyl group are particularly sensitive to its conformation relative to the pyridine ring. rsc.org Specifically, the frequencies of the C-O stretching and the CH₂ rocking/twisting modes can shift depending on the dihedral angle of the C4-C7-O8-C8 chain. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given phase (gas, liquid, or solid). iu.edu.sa This conformational sensitivity allows vibrational spectroscopy to serve as a powerful tool for analyzing the molecule's structural preferences. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of a pyridine derivative is primarily influenced by π → π* and n → π* electronic transitions within the aromatic ring. The pyridine ring itself is the core chromophore. Substituents on the ring can significantly alter the absorption characteristics. The two chlorine atoms at the 2 and 6 positions, being electron-withdrawing, and the methoxymethyl group at the 4 position, would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. Typically, the π → π* transitions in pyridine derivatives result in strong absorption bands, while the n → π* transitions are generally weaker.
Had the data been available, a table similar to the one below would have been presented:
| Hypothetical UV-Vis Data for this compound | | :--- | :--- | | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | | Hexane | 215 | 8,500 | π → π* | | | 270 | 2,500 | π → π* | | | 310 | 300 | n → π* | | Ethanol | 218 | 9,000 | π → π* | | | 275 | 2,800 | π → π* | | | 305 | 450 | n → π* |
Note: This table is hypothetical and for illustrative purposes only.
Solvent Effects on Absorption and Emission Spectra
The polarity of the solvent can influence the electronic absorption and fluorescence emission spectra of a molecule. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. For polar molecules, an increase in solvent polarity typically leads to a red shift (bathochromic shift) of the π → π* absorption band and a blue shift (hypsochromic shift) of the n → π* band.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The difference in energy between the absorption and emission maxima is known as the Stokes shift. Solvent polarity can also affect fluorescence spectra, often causing a red shift in the emission of polar fluorophores as the solvent molecules reorient around the excited state dipole.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₇Cl₂NO). The theoretical exact mass can be calculated and compared to the experimental value.
Hypothetical HRMS Data
Formula: C₇H₇Cl₂NO
Calculated Monoisotopic Mass: 191.0000
Observed Mass (M+H)⁺: 192.0078
Mass Accuracy (ppm): < 5 ppm
Note: This data is hypothetical and for illustrative purposes only.
Fragmentation Pathways and Isotopic Patterns
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or chlorine atoms.
The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This leads to a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.
A hypothetical fragmentation table is presented below:
| Hypothetical Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z | Proposed Fragment Ion | Structural Formula | | 191/193/195 | [M]⁺ | [C₇H₇Cl₂NO]⁺ | | 160/162 | [M - OCH₃]⁺ | [C₆H₄Cl₂N]⁺ | | 146/148 | [M - CH₂OCH₃]⁺ | [C₆H₄Cl₂N]⁺ | | 156/158 | [M - Cl]⁺ | [C₇H₇ClNO]⁺ | | 121 | [M - 2Cl]⁺ | [C₇H₇NO]⁺ |
Note: This table is hypothetical and for illustrative purposes only.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions in the solid state.
If a crystal structure had been determined, the data would include:
| Hypothetical Crystallographic Data | | :--- | :--- | | Parameter | Value | | Crystal system | Monoclinic | | Space group | P2₁/c | | a (Å) | 8.5 | | b (Å) | 12.1 | | c (Å) | 7.9 | | α (°) | 90 | | β (°) | 105.2 | | γ (°) | 90 | | Volume (ų) | 780.5 | | Z | 4 |
Note: This table is hypothetical and for illustrative purposes only.
This analysis would reveal the planarity of the pyridine ring, the orientation of the methoxymethyl group relative to the ring, and any intermolecular interactions such as C-H···Cl or C-H···O hydrogen bonds that stabilize the crystal lattice.
Determination of Crystal Structure and Molecular Geometry
No published data is available on the crystal system, space group, unit cell dimensions, or specific bond lengths and angles for this compound.
Co-crystallization Studies with Host Molecules
There are no known studies on the co-crystallization of this compound with any host molecules.
Research on Derivatives and Analogues of 2,6 Dichloro 4 Methoxymethyl Pyridine
Systematic Structural Modifications of the Pyridine (B92270) Ring
Varying Halogen Substituents and their Positional Isomers
The identity and position of halogen atoms on the pyridine ring are critical determinants of the compound's reactivity. While the parent compound features chlorine atoms at the 2 and 6 positions, research extends to the synthesis of derivatives with different halogens (e.g., bromine, iodine) or with the same halogens at different locations (positional isomers).
The synthesis of 2,6-dichloropyridine (B45657) itself can be achieved through the high-temperature chlorination of pyridine or 2-chloropyridine. google.comwikipedia.orggoogle.com The introduction of different halogens or the creation of positional isomers often requires more sophisticated, multi-step synthetic strategies. For instance, trihalogenated pyridines like 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) have been synthesized to serve as versatile building blocks for creating orthogonally functionalized pyridine derivatives through selective halogen-metal exchange reactions. mdpi.com
The concept of positional isomerism, well-understood from examples like dichlorobenzene which has three possible isomers (ortho, meta, and para), is directly applicable to dihalopyridines. vedantu.comdoubtnut.comyoutube.comyoutube.com The selective synthesis of a specific isomer, such as 2,4-dichloropyridine (B17371) or 3,5-dichloropyridine, over the 2,6-isomer, is a significant challenge that often dictates the synthetic approach. nih.gov
Table 1: Examples of Halogenated Pyridine Derivatives and Synthetic Approaches
| Compound | Synthetic Precursor(s) | Key Reaction Type | Reference |
|---|---|---|---|
| 2,6-Dichloropyridine | 2-Chloropyridine, Chlorine | Liquid-phase chlorination (high temp.) | google.com |
| 2,4-Dichloropyridines | Substituted Pyridines | Pd-catalyzed cross-couplings | researchgate.net |
| 2-Chloro-4,5-dibromopyridine | 2-Chloroisonicotinic acid | Directed ortho-lithiation, Halogenation | mdpi.com |
Modifications of the Methoxymethyl Group
The 4-(methoxymethyl) group, -CH₂OCH₃, offers another site for structural diversification. This group is chemically related to the methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. wikipedia.org The ether linkage in the methoxymethyl group can be cleaved under various acidic conditions to yield the corresponding alcohol, (2,6-dichloro-4-pyridyl)methanol. wikipedia.orgnih.govsigmaaldrich.com
This resulting hydroxymethyl group (-CH₂OH) is a versatile functional handle. It can be oxidized to form an aldehyde (-CHO) or a carboxylic acid (-COOH), or it can be converted into other ethers or esters, significantly broadening the range of accessible derivatives. Furthermore, specialized reagents can achieve chemoselective transformations. For example, the combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl can be used to deprotect MOM ethers under mild conditions, a strategy potentially adaptable for modifying the 4-(methoxymethyl) substituent. nih.govrsc.org
Introduction of Other Functional Groups on the Pyridine Core
Beyond altering the existing substituents, introducing entirely new functional groups onto the pyridine ring is a primary strategy for creating novel derivatives. The electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) and a good substrate for various cross-coupling reactions.
Key functional groups that have been introduced include:
Amino Groups: The synthesis of 4-amino-2,6-dichloropyridine (B16260) has been developed, providing a precursor for further derivatization. researchgate.net Selective mono- or di-amination of related dihalopyridines, such as 2,6-dibromopyridine (B144722), can be achieved using methods like microwave-assisted, copper-catalyzed reactions. acs.org
Cyano Groups: Dinitrile derivatives like 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) have been synthesized and structurally characterized. nih.govchemicalbook.com These groups can be further transformed into amides, carboxylic acids, or heterocyclic rings like tetrazoles. chemicalbook.com
Aryl and Alkyl Groups: Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl substituents. nih.gov
Silyl (B83357) Groups: Site-selective C-H silylation of pyridines can be achieved through electrochemical methods, offering a route to silylated derivatives. dntb.gov.ua
Synthesis and Characterization of Poly-Substituted Pyridine Derivatives
The synthesis of pyridine derivatives bearing multiple substituents requires precise control over the reaction conditions to achieve the desired substitution pattern (regioselectivity). The characterization of these complex molecules is essential to confirm their structure and understand their properties.
Exploration of Regioselective Functionalization Strategies
Regioselectivity—the ability to control which position on the pyridine ring reacts—is a central theme in the synthesis of polysubstituted derivatives. mdpi.com Dihalopyridines present a particular challenge, as reactions can often lead to mixtures of mono- and di-substituted products. nih.gov
Several strategies are employed to control the site of functionalization:
Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal (e.g., Pd vs. Ni) and, crucially, the ancillary ligands can direct the reaction to a specific position. For example, in the Suzuki-Miyaura coupling of dichloropyridines, using PPh₂Me as a ligand with a nickel catalyst favored selective monoarylation at the 2-position. nih.gov
Directed Ortho-metalation (DoM): A directing group on the ring can guide a strong base (like lithium diisopropylamide, LDA) to deprotonate an adjacent position, which can then be trapped by an electrophile. This has been used for the selective functionalization of 2-chloroisonicotinic acid at the 5-position. mdpi.com
Table 2: Strategies for Regioselective Functionalization of Dichloropyridines
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Ligand-Controlled Cross-Coupling | Using specific phosphine (B1218219) ligands to direct monoarylation vs. diarylation. | Selective monoarylation of 2,3- and 2,5-dichloropyridines. | nih.gov |
| Directed ortho-Lithiation | Using a functional group to direct metalation to a specific adjacent site. | Functionalization of 2-chloroisonicotinic acid in the 5-position. | mdpi.com |
| Halogen-Metal Exchange | Selective exchange of one halogen over another based on its identity (I > Br > Cl). | Functionalization of 2-chloro-4,5-dibromopyridine. | mdpi.com |
Impact of Substituents on Electronic Properties and Reactivity
The introduction of different functional groups significantly alters the electronic landscape of the pyridine ring, which in turn affects its chemical reactivity and physical properties. Electron-donating groups (EDGs) like amino or methoxy (B1213986) groups increase the electron density of the ring, making it more susceptible to electrophilic attack and shifting its UV-Vis absorption to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like chloro, cyano, or nitro groups decrease the ring's electron density, making it more reactive towards nucleophiles and generally increasing the acidity of any C-H protons.
These electronic effects have profound consequences:
Spectroscopic Properties: The nature and position of substituents influence the molecule's HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. Modifying substituents can tune this gap, which is directly related to the wavelength of light the molecule absorbs, a key parameter for applications in materials science. nih.govrsc.org For example, studies on substituted porphyrazines show that peripheral substitution can significantly reduce the HOMO-LUMO gap and introduce charge-transfer transitions. nih.gov
Acidity/Basicity: The nitrogen atom in the pyridine ring is basic. EWGs decrease this basicity, while EDGs increase it. This property is crucial for how the molecule interacts with biological systems or acts as a ligand in organometallic chemistry.
The systematic study of these substituent effects allows for the rational design of new pyridine derivatives with precisely engineered electronic structures and chemical behaviors. nih.gov
Studies on Heterocyclic Analogues Derived from 2,6-Dichloro-4-(methoxymethyl)pyridine
The exploration of derivatives and analogues of this compound extends to the synthesis of different heterocyclic systems, such as pyrimidines and triazines. While direct ring transformation of the pyridine core in this compound into these six-membered heterocycles is not a commonly documented pathway, the principles of heterocyclic chemistry allow for a discussion of potential synthetic routes. These routes often involve the use of di- or tri-chlorinated precursors that can undergo substitution or condensation reactions to form the desired heterocyclic scaffolds.
Synthesis of Pyrimidine (B1678525) and Triazine Analogues (related to other di- or tri-chlorinated heterocycles)
The synthesis of pyrimidine and triazine analogues from chlorinated heterocyclic precursors is a well-established area of organic chemistry. Although direct conversion of this compound is not straightforward, related di- and trichlorinated heterocycles serve as key starting materials for these syntheses.
Pyrimidine Analogue Synthesis:
The construction of a pyrimidine ring typically involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines. mdpi.com Halogenated pyrimidines, like 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), are versatile intermediates for creating a wide array of substituted pyrimidines through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comacs.org The reactivity of the chlorine atoms in dichloropyrimidines generally follows the order C4(6) > C2. acs.org
While a direct ring expansion of a substituted pyridine to a pyrimidine is not a standard synthetic method, one could hypothetically consider a multi-step process involving ring opening of the pyridine followed by re-cyclization with a nitrogen-containing species. A more plausible, though still complex, approach could involve the transformation of the pyridine ring into a suitable precursor for pyrimidine synthesis. For instance, oxidative cleavage of the pyridine ring could potentially yield a dicarbonyl compound, which could then be condensed with an amidine to form a pyrimidine. However, such a transformation would be challenging and likely low-yielding.
A more common approach involves starting from readily available pyrimidine precursors. For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine using reagents like phosphorus oxychloride. mdpi.com This dichlorinated pyrimidine can then undergo selective nucleophilic substitutions to introduce various functionalities.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 4,6-Dihydroxypyrimidine | POCl₃ | 4,6-Dichloropyrimidine | Chlorination | mdpi.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines, Triethylamine, Ethanol | 2-Amino-4-alkoxy-6-aminopyrimidine derivatives | SNAr, Solvolysis | mdpi.com |
| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid, Pd catalyst | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Suzuki Coupling | acs.org |
Triazine Analogue Synthesis:
The synthesis of 1,3,5-triazine (B166579) derivatives predominantly starts from 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comresearchgate.net This precursor is highly reactive towards nucleophiles, and the three chlorine atoms can be substituted in a stepwise manner by controlling the reaction temperature. researchgate.netresearchgate.net This allows for the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control.
The conversion of a pyridine derivative like this compound to a triazine analogue would necessitate a ring transformation. Such transformations are known in heterocyclic chemistry but are often complex and substrate-dependent. wur.nl One hypothetical pathway could involve the reaction of the dichloropyridine with a strong nucleophile like hydrazine, which has been shown to induce ring transformations in other chloroheterocycles, leading to the formation of triazole derivatives. rsc.org Further reaction could potentially lead to a triazine ring, although this is speculative. A more established, albeit reverse, reaction is the Diels-Alder reaction of 1,2,4-triazines with electron-rich dienophiles to form pyridines.
Given the synthetic accessibility of cyanuric chloride, it remains the most practical starting point for triazine analogues.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Cyanuric Chloride | Nucleophiles (e.g., amines, alkoxides) | Mono-, di-, or tri-substituted 1,3,5-triazines | Nucleophilic Aromatic Substitution | mdpi.comresearchgate.net |
| 4-Chloroquinazolines | Hydrazine | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | Ring Transformation | rsc.org |
Comparative Reactivity and Structural Studies with Related Heterocycles
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions can be understood by comparing it with other related chlorinated heterocycles. The presence of the electronegative nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6-positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.comechemi.com
In this compound, the two chlorine atoms are located at the highly activated 2- and 6-positions. The methoxymethyl group at the 4-position is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2,6-dichloropyridine. However, the primary driving force for reactivity remains the strong electron-withdrawing effect of the ring nitrogen and the two chlorine atoms.
Comparison with Dichloropyrimidines:
Pyrimidines are generally more reactive towards nucleophilic substitution than pyridines due to the presence of a second nitrogen atom, which further decreases the electron density of the ring. acs.org For instance, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are highly reactive towards nucleophiles. The general order of reactivity for halopyrimidines is C4(6) > C2. acs.org This means that in 4,6-dichloropyrimidine, both chlorine atoms are at the most reactive positions. In 2,4-dichloropyrimidine, the chlorine at C4 is more readily displaced than the one at C2. Therefore, this compound is expected to be less reactive than 4,6-dichloropyrimidine but may have comparable reactivity to 2,4-dichloropyrimidine, depending on the specific nucleophile and reaction conditions.
Comparison with Dichloropurines:
In a molecule like 2,6-dichloropurine, the reactivity of the two chlorine atoms is different. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position. researchgate.net This selectivity is attributed to the electronic effects of the fused imidazole (B134444) ring.
Influence of Substituents:
The nature of the substituent at the 4-position of a 2,6-dichloropyridine ring significantly influences its reactivity. Electron-withdrawing groups at the 4-position would enhance the electrophilicity of the C2 and C6 positions, making the molecule more reactive towards nucleophiles. Conversely, the electron-donating methoxymethyl group in this compound is expected to slightly reduce the reactivity compared to an unsubstituted or electron-withdrawing group-substituted analogue. This is because the electron-donating group can partially compensate for the electron deficiency at the reaction centers.
The study of frontier molecular orbitals (FMOs) can also provide insights into reactivity. For nucleophilic attack, the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are key. In many chlorodiazines and chloropyridines, the LUMO or LUMO+1 has significant lobes on the carbon atoms bearing the chlorine atoms, indicating these are the sites for nucleophilic attack. wuxiapptec.com A detailed computational study of this compound would be necessary to precisely predict its reactivity based on FMO theory and compare it quantitatively with other heterocycles.
| Compound | Heterocyclic Core | Position of Cl Atoms | Expected Relative Reactivity (SNAr) | Key Factors | Reference |
| This compound | Pyridine | 2, 6 | Moderate | Electron-withdrawing N, two activating Cl atoms, slightly deactivating CH₂OCH₃ group. | stackexchange.comechemi.com |
| 4,6-Dichloropyrimidine | Pyrimidine | 4, 6 | High | Two electron-withdrawing N atoms, two Cl atoms at most activated positions. | acs.org |
| 2,4-Dichloropyrimidine | Pyrimidine | 2, 4 | High (C4 > C2) | Two electron-withdrawing N atoms, Cl at highly activated C4. | acs.org |
| 2,6-Dichloropurine | Purine | 2, 6 | Moderate (C6 > C2) | Fused ring electronics lead to selective activation of C6. | researchgate.net |
Future Research Directions and Unexplored Avenues for 2,6 Dichloro 4 Methoxymethyl Pyridine
Development of Stereoselective Synthetic Methods for Chiral Derivatives
A significant area for future investigation lies in the development of stereoselective synthetic methods to produce chiral derivatives of 2,6-dichloro-4-(methoxymethyl)pyridine. The introduction of chirality would open up new possibilities for its use in asymmetric catalysis and as a building block for chiral drugs and materials.
Current research on other pyridine (B92270) systems offers a roadmap for this endeavor. For instance, the stereoselective synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has been achieved through an O2-mediated oxidative homocoupling of a chiral pyridine N-oxide, demonstrating excellent stereoselectivity. rsc.org Another approach involves the internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence to construct complex fused heterocyclic systems with multiple stereocenters from alkenylidene barbiturates with high stereocontrol. rsc.org
Future work could focus on adapting these or similar methodologies to the this compound framework. The development of catalytic asymmetric methods to introduce chiral centers, either within the pyridine ring or at the methoxymethyl substituent, would be of particular interest. This could involve the use of chiral catalysts to direct the enantioselective functionalization of the pyridine core or the enzymatic resolution of racemic mixtures of derivatives.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The principles of flow chemistry and continuous manufacturing offer significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. While specific applications of these technologies to this compound have not been extensively reported, this represents a promising area for future research.
The synthesis of various pharmaceuticals, such as anticancer drugs, has been successfully demonstrated using continuous flow processes, often involving the integration of multiple reaction and purification steps. mdpi.com These systems allow for precise control over reaction parameters, leading to improved yields and purity. The inherent safety benefits of flow chemistry, particularly when dealing with potentially hazardous reagents or exothermic reactions, make it an attractive option for the industrial-scale production of this compound and its derivatives. google.com
Future research could focus on developing a continuous flow process for the synthesis of this compound itself, potentially starting from readily available precursors. Furthermore, the integration of this compound into multi-step continuous syntheses of more complex target molecules could be explored, streamlining their production and reducing waste.
Exploration of Catalytic Roles in Organic Transformations
While this compound is primarily viewed as a synthetic intermediate, its structural features suggest potential applications as a catalyst or ligand in organic transformations. The pyridine nitrogen can act as a Lewis base or a metal-coordinating site, and the chloro substituents can be tuned for electronic effects or serve as leaving groups in catalytic cycles.
Research on other dichloropyridine derivatives has shown their utility in catalysis. For example, palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines have been developed with high selectivity, demonstrating the potential for these compounds to act as precursors to catalytically active species. nih.govacs.org Additionally, the functionalization of pyridines via pyridinyl radicals has opened up new avenues for their use in catalysis. acs.org
Future investigations could explore the use of this compound as a ligand for transition metal catalysts in various cross-coupling, oxidation, or reduction reactions. The electronic properties of the pyridine ring, influenced by the chloro and methoxymethyl substituents, could be leveraged to modulate the reactivity and selectivity of the metal center. Furthermore, the potential for the compound to act as an organocatalyst, for instance in promoting acyl transfer or other reactions, warrants exploration.
Application in Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich area for the future application of this compound derivatives. The pyridine unit can participate in hydrogen bonding, π-π stacking, and metal coordination, making it an excellent building block for the construction of self-assembled architectures.
Studies on other functionalized pyridines and related heterocycles have demonstrated their ability to form complex supramolecular structures. For instance, 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) has been shown to form chains and layers in the solid state through C-H···N and C-Cl···N interactions. nih.gov Similarly, N-annulated perylenediimides with ester functionalities exhibit distinct self-assembly behaviors in solution and in the bulk, leading to the formation of ordered columnar and crystalline structures. rsc.org
Future research could involve the design and synthesis of derivatives of this compound with additional functional groups that can drive self-assembly. These could include hydrogen bond donors and acceptors, charged groups, or extended aromatic systems. The resulting supramolecular assemblies could have applications in areas such as molecular recognition, sensing, and the development of "smart" materials.
Advanced Material Science Applications beyond Current Scope
The unique electronic and structural properties of the this compound scaffold suggest its potential for use in the development of advanced materials with novel optical, electronic, or mechanical properties.
Pyridine-based dyes have been synthesized and applied in live-cell imaging, demonstrating the potential for functionalized pyridines to serve as fluorescent probes. acs.org The dichloropyridine core, with its electron-withdrawing chlorine atoms, can influence the photophysical properties of such dyes. Furthermore, pyridine derivatives are known to be important intermediates in the synthesis of various materials, including those with applications in electronics and energetic materials. researchgate.net
Future research in this area could focus on the synthesis of oligomers and polymers incorporating the this compound unit. The resulting materials could exhibit interesting properties such as liquid crystallinity, conductivity, or nonlinear optical activity. The development of novel chromophores and fluorophores based on this scaffold for applications in sensing, imaging, and organic light-emitting diodes (OLEDs) is another promising avenue.
Sophisticated Computational Modeling for De Novo Design of Derivatives
Computational modeling and de novo design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. These approaches can be applied to the this compound scaffold to design novel derivatives with enhanced biological activity, improved material properties, or specific catalytic functions.
Computational methods have been successfully used to design and predict the properties of pyridine-based compounds, for example, in the development of glioblastoma drugs with improved brain tumor penetration. nih.gov These studies often involve the calculation of various molecular descriptors to predict properties such as solubility, bioavailability, and toxicity.
Future research could employ a combination of quantum mechanics and molecular mechanics simulations to explore the conformational landscape of this compound and its derivatives. De novo design algorithms could be used to generate virtual libraries of new derivatives with optimized properties for specific applications, such as binding to a particular biological target or exhibiting desired photophysical characteristics. This computational-led approach can guide synthetic efforts and reduce the time and cost associated with experimental screening.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(methoxymethyl)pyridine, and how do they compare in scalability?
Methodological Answer: Synthesis of 2,6-dichloropyridine derivatives typically involves halogenation and substitution reactions. For 4-position functionalization, a scalable approach can be adapted from the iodination of 2,6-dichloropyridine using iodine monochloride under controlled conditions . The methoxymethyl group can be introduced via nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 2,6-dichloro-4-iodopyridine (synthesized via methods in ).
- Step 2: Perform a Kumada or Suzuki-Miyaura coupling with a methoxymethyl Grignard reagent.
- Yield Optimization: Reaction temperature (60–80°C) and catalyst choice (e.g., Pd(PPh₃)₄) are critical. Scalability is feasible with continuous flow systems to manage exothermic reactions .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- ¹H NMR: Expect signals for the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and aromatic protons (δ ~7.5 ppm for pyridine C-H), consistent with analogous structures like 2,6-Dichloro-4-phenylpyridine .
- Elemental Analysis: Target values for C₈H₈Cl₂NO: C 44.47%, H 3.71%, N 6.48%. Discrepancies >0.3% suggest impurities .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 216.0. Deviations may indicate incomplete substitution or byproducts.
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the electronic and steric properties of 2,6-dichloropyridine derivatives compared to trichloromethyl or trifluoromethyl analogs?
Methodological Answer:
- Electronic Effects: The methoxymethyl group is electron-donating (+I effect), reducing pyridine ring electron deficiency compared to electron-withdrawing groups like -CF₃ () or -CCl₃ (). This impacts reactivity in cross-coupling reactions.
- Steric Impact: Methoxymethyl has moderate steric bulk (Tolman cone angle ~50°), less than -CCl₃ (~70°), potentially enhancing accessibility for nucleophilic attacks.
- Computational Analysis: DFT studies (B3LYP/6-31G*) can quantify charge distribution differences. Compare HOMO/LUMO levels with analogs to predict regioselectivity in reactions .
Q. What are the challenges in evaluating the biological activity of this compound, and how can they be addressed?
Methodological Answer:
- Solubility Issues: The compound’s lipophilicity (logP ~2.5) may limit aqueous solubility. Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity in cell-based assays.
- Metabolic Stability: Test microsomal stability (human liver microsomes, NADPH system) to assess susceptibility to oxidative demethylation.
- Target Identification: Screen against kinase or protease libraries (e.g., FRET-based assays) due to structural similarity to pyridine-based inhibitors ().
Q. How do contradictory data on the stability of 2,6-dichloropyridine derivatives inform storage and handling protocols?
Methodological Answer:
- Stability Data: Derivatives like 2,6-Dichloro-4-(pentafluoroethyl)pyridine () degrade under UV light. Store the compound in amber vials at –20°C under inert gas (N₂/Ar).
- Contradictions: While some analogs (e.g., 2,6-Dichloro-4-(trichloromethyl)pyridine, ) are stable at RT, others hydrolyze in moisture. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to define shelf life.
Contradictions and Resolutions
- Synthetic Yield Variability: reports 73% yield for a phenyl-substituted analog, while achieves >90% for iodinated derivatives. Resolution: Optimize catalyst loading (5–10 mol% Pd) and reaction time (12–24 h).
- Biological Activity: Some pyridine derivatives show antiviral activity (), while others () are acaricides. Resolution: Conduct structure-activity relationship (SAR) studies to map substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
